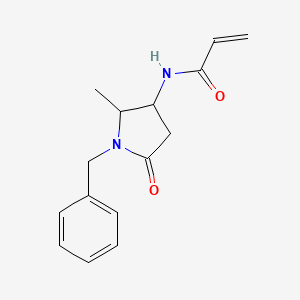
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide, also known as Boc-L-Pro-NH-CH=CH-CO-OMe, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific enzymes or receptors. The compound has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE). It has also been found to bind to the cannabinoid receptor CB1, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. The compound has been shown to reduce blood glucose levels by inhibiting the activity of DPP-4, a protein that degrades incretin hormones. It has also been found to improve cognitive function by inhibiting the activity of AChE, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. Additionally, the compound has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide in lab experiments is its potential as a lead compound in drug discovery and development. The compound has been shown to have inhibitory effects on specific enzymes and receptors, making it a promising candidate for the development of drugs targeting these proteins. However, a limitation of using the compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research and development of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide. One direction is the continued study of the compound's potential as a lead compound in drug discovery and development. Further research is needed to determine the full extent of its inhibitory effects on specific enzymes and receptors, and to identify potential drug targets. Another direction is the exploration of the compound's potential as an anti-cancer agent. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in clinical trials. Additionally, the synthesis method of the compound could be optimized to improve its yield and scalability, making it more accessible for research and development purposes.
Métodos De Síntesis
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide can be synthesized through a multi-step process involving the use of various reagents and solvents. The first step involves the protection of the amine group of L-proline with a Boc (tert-butyloxycarbonyl) group. The resulting compound is then reacted with methyl acrylate to form the corresponding Michael adduct. This intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with benzyltriphenylphosphonium chloride and triethylamine to yield N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide has been found to exhibit potential as a lead compound in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of drugs targeting these proteins. Additionally, the compound has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
Propiedades
IUPAC Name |
N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-14(18)16-13-9-15(19)17(11(13)2)10-12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCVMLFSIRPQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC2=CC=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2744127.png)

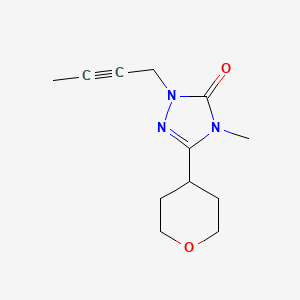
![3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2744131.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2744136.png)

![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)
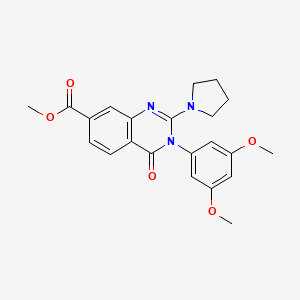

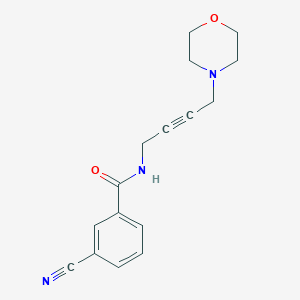

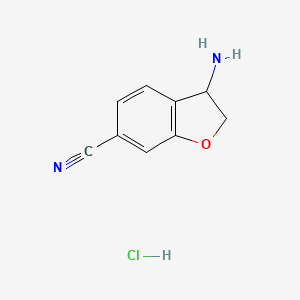
![3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2744149.png)